Cas no 1036990-97-2 (3-Iodo-7-methoxyimidazo[1,2-a]pyridine)

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a versatile heterocyclic compound featuring an imidazopyridine core substituted with iodine at the 3-position and a methoxy group at the 7-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules via cross-coupling reactions such as Suzuki or Sonogashira couplings. The iodine moiety offers excellent reactivity for further functionalization, while the methoxy group enhances solubility and modulates electronic properties. Its well-defined reactivity profile and stability under standard handling conditions make it suitable for use in medicinal chemistry research and the development of biologically active compounds.
3-Iodo-7-methoxyimidazo[1,2-a]pyridine structure
1036990-97-2 structure
Product name:3-Iodo-7-methoxyimidazo[1,2-a]pyridine
CAS No:1036990-97-2
MF:C8H7IN2O
MW:274.058453798294
CID:4828399
PubChem ID:76849492

3-Iodo-7-methoxyimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-7-methoxyimidazo[1,2-a]pyridine
    • imidazo[1,2-a]pyridine,3-iodo-7-methoxy-
    • Imidazo[1,2-a]pyridine, 3-iodo-7-methoxy-
    • 3-Iodo-7-methoxy-imidazo[1,2-a]pyridine
    • F74379
    • 1036990-97-2
    • BS-51588
    • SCHEMBL16581904
    • Inchi: 1S/C8H7IN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
    • InChI Key: OQEQFYZLMGJHCZ-UHFFFAOYSA-N
    • SMILES: IC1=CN=C2C=C(C=CN21)OC

Computed Properties

  • Exact Mass: 273.96
  • Monoisotopic Mass: 273.96
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.5

3-Iodo-7-methoxyimidazo[1,2-a]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM271174-10g
3-Iodo-7-methoxyimidazo[1,2-a]pyridine
1036990-97-2 97%
10g
$1039 2021-08-18
Ambeed
A395801-100mg
3-Iodo-7-methoxyimidazo[1,2-a]pyridine
1036990-97-2 97%
100mg
$19.0 2025-02-25
Alichem
A029182566-10g
3-Iodo-7-methoxyimidazo[1,2-a]pyridine
1036990-97-2 97%
10g
$1407.00 2023-09-04
Ambeed
A395801-1g
3-Iodo-7-methoxyimidazo[1,2-a]pyridine
1036990-97-2 97%
1g
$126.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT6574-1g
3-iodo-7-methoxy-imidazo[1,2-a]pyridine
1036990-97-2 95%
1g
¥1603.0 2024-04-26
Aaron
AR0097NJ-1g
IMidazo[1,2-a]pyridine, 3-iodo-7-Methoxy-
1036990-97-2 97%
1g
$116.00 2025-02-12
Aaron
AR0097NJ-100mg
IMidazo[1,2-a]pyridine, 3-iodo-7-Methoxy-
1036990-97-2 97%
100mg
$17.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT6574-100mg
3-iodo-7-methoxy-imidazo[1,2-a]pyridine
1036990-97-2 95%
100mg
¥382.0 2024-04-26
1PlusChem
1P0097F7-250mg
IMidazo[1,2-a]pyridine, 3-iodo-7-Methoxy-
1036990-97-2 ≥97.0%
250mg
$98.00 2023-12-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT6574-100.0mg
3-iodo-7-methoxy-imidazo[1,2-a]pyridine
1036990-97-2 95%
100.0mg
¥382.0000 2024-07-28

Additional information on 3-Iodo-7-methoxyimidazo[1,2-a]pyridine

3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1036990-97-2): A Comprehensive Overview

3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1036990-97-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to 3-Iodo-7-methoxyimidazo[1,2-a]pyridine.

Chemical Structure and Properties

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is characterized by its unique molecular structure, which consists of an imidazopyridine core with an iodine substituent at the 3-position and a methoxy group at the 7-position. The imidazopyridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the iodine substituent adds further complexity and potential for modulation of biological activity. The methoxy group at the 7-position contributes to the compound's lipophilicity and can influence its pharmacokinetic properties.

The molecular formula of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine is C10H9IN2O, and its molecular weight is approximately 248.10 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and cyclization steps. The detailed synthetic routes for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine have been reported in several scientific publications, highlighting its accessibility and potential for large-scale production.

Synthesis Methods

The synthesis of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic strategies. One common approach involves the reaction of 2-amino-5-methoxypyridine with an appropriate iodoalkylating agent, followed by cyclization to form the imidazopyridine ring. Another method involves the use of a palladium-catalyzed coupling reaction between a suitable aryl iodide and a pyridylamine derivative. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

The choice of synthetic method often depends on the specific requirements of the research or industrial application. For example, in pharmaceutical development, the synthesis must be scalable and cost-effective while maintaining high purity standards. Recent advancements in catalytic methods and green chemistry have also contributed to more efficient and environmentally friendly synthetic processes for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine.

Biological Properties and Applications

3-Iodo-7-methoxyimidazo[1,2-a]pyridine has been extensively studied for its biological activities, particularly in the context of medicinal chemistry and drug discovery. One of its key properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown promising activity as an inhibitor of protein kinases, which are important targets in cancer therapy.

In addition to its enzymatic inhibition properties, 3-Iodo-7-methoxyimidazo[1,2-a]pyridine has also been investigated for its potential as an antiviral agent. Recent studies have demonstrated its efficacy against several viral infections, including those caused by RNA viruses such as influenza and hepatitis C virus (HCV). The mechanism of action involves interference with viral replication processes, making it a valuable lead compound for further development.

Beyond its direct biological activities, 3-Iodo-7-methoxyimidazo[1,2-a]pyridine has also been explored as a scaffold for the design of novel drug candidates. Its structural flexibility allows for the introduction of various functional groups that can modulate its biological properties. This makes it an attractive starting point for structure-activity relationship (SAR) studies and lead optimization efforts.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine-based compounds has been evaluated in several preclinical studies and early-stage clinical trials. In preclinical models of cancer, these compounds have shown significant antitumor activity both in vitro and in vivo. They have been effective against a range of cancer cell lines and tumor xenografts, demonstrating their broad-spectrum activity.

Clinical trials are currently underway to assess the safety and efficacy of these compounds in human subjects. Early results have been promising, with several compounds showing favorable pharmacokinetic profiles and manageable side effects. These findings suggest that 3-Iodo-7-methoxyimidazo[1,2-a]pyridine-based drugs may have a role in the treatment of various cancers.

In addition to cancer therapy, there is growing interest in exploring the use of these compounds for other therapeutic indications. For example, their antiviral properties make them candidates for treating viral infections that lack effective treatments. Clinical trials are ongoing to evaluate their efficacy in these settings.

Conclusion

3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1036990-97-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a solid foundation for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of focus for both academic researchers and industry professionals.

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(CAS:1036990-97-2)3-Iodo-7-methoxyimidazo[1,2-a]pyridine
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